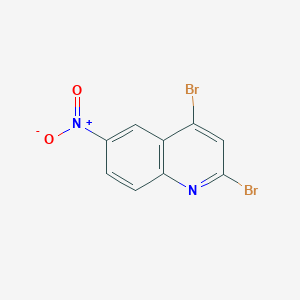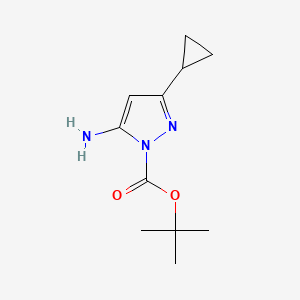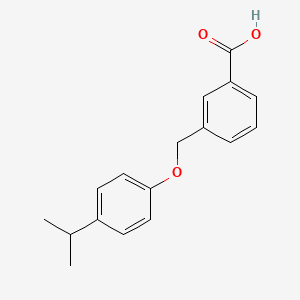
Tert-butyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate, commonly referred to as TBHP, is a synthetic compound used in organic synthesis and as a reagent for various laboratory experiments. TBHP is a versatile compound that can be used for a variety of purposes, including the synthesis of other compounds, as a catalyst for reactions, and as a reagent for various biochemical and physiological studies.
Applications De Recherche Scientifique
TBHP has a wide range of applications in scientific research. It is commonly used as a reagent for organic synthesis, as it can be used to convert certain compounds into their corresponding derivatives. TBHP is also used as a catalyst for various reactions, such as the conversion of alcohols into amines and the synthesis of esters. In addition, TBHP can be used as a reagent for various biochemical and physiological studies, such as enzyme kinetics and drug metabolism.
Mécanisme D'action
TBHP acts as a nucleophile, meaning it can react with electrophiles to form covalent bonds. This allows it to react with other compounds, such as alcohols and amines, to form new compounds. TBHP also acts as a catalyst, meaning it can speed up reactions without being consumed in the process. This makes it a useful reagent for a variety of laboratory experiments.
Biochemical and Physiological Effects
TBHP has been used in various biochemical and physiological studies. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TBHP has also been used to study the metabolism of drugs, as it can inhibit the activity of certain enzymes involved in drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
TBHP is a versatile compound that can be used for a variety of laboratory experiments. It is relatively stable and easy to handle, making it well-suited for use in organic synthesis. TBHP is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments. However, TBHP is highly reactive and can react with other compounds, making it important to handle it with caution.
Orientations Futures
TBHP has a wide range of potential applications in scientific research. It can be used to synthesize a variety of compounds, as a catalyst for various reactions, and as a reagent for biochemical and physiological studies. Furthermore, TBHP can be used to study the metabolism of drugs, as well as the inhibition of enzymes involved in neurotransmitter breakdown. In the future, TBHP may be used to develop new drugs and treatments for a variety of diseases and conditions. It may also be used to identify new catalysts for organic synthesis, as well as new inhibitors of enzymes involved in drug metabolism.
Propriétés
IUPAC Name |
tert-butyl 4-(4-hydroxypiperidin-1-yl)-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-15(2,3)21-14(20)17-11-7-16(4,8-12-17)18-9-5-13(19)6-10-18/h13,19H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDIPJNYADNKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3137267.png)
![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluoroaniline](/img/structure/B3137273.png)
![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-2,4-dimethoxyaniline](/img/structure/B3137274.png)





![2'-(Trifluoromethyl)[1,1'-biphenyl]-2-amine](/img/structure/B3137317.png)


